molecular formula C11H18O B13585946 6,9-Dimethylspiro[4.4]nonan-1-one

6,9-Dimethylspiro[4.4]nonan-1-one

Cat. No.: B13585946
M. Wt: 166.26 g/mol
InChI Key: ZCCUYXSKTOLUCP-UHFFFAOYSA-N
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Description

6,9-Dimethylspiro[44]nonan-1-one is an organic compound with the molecular formula C11H18O It is characterized by a spiro structure, where two rings are connected through a single atom, creating a unique three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethylspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with a suitable alkylating agent in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethylspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and bases are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6,9-Dimethylspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 6,9-Dimethylspiro[4.4]nonan-1-one exerts its effects depends on its specific application. In chemical reactions, the spiro structure may influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways.

Comparison with Similar Compounds

6,9-Dimethylspiro[4.4]nonan-1-one can be compared with other spiro compounds, such as:

    Spiro[4.5]decane-1-one: Similar in structure but with different ring sizes.

    Spiro[4.4]nonane-1-one: Lacks the methyl groups, leading to different chemical properties.

    6,9-Dimethylspiro[5.4]decane-1-one: Has an additional carbon in one of the rings, altering its reactivity.

The uniqueness of 6,9-Dimethylspiro[4

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1,4-dimethylspiro[4.4]nonan-9-one

InChI

InChI=1S/C11H18O/c1-8-5-6-9(2)11(8)7-3-4-10(11)12/h8-9H,3-7H2,1-2H3

InChI Key

ZCCUYXSKTOLUCP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C12CCCC2=O)C

Origin of Product

United States

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